molecular formula C8H5ClFNO B8012782 2-Chloro-5-fluoro-3-methoxybenzonitrile

2-Chloro-5-fluoro-3-methoxybenzonitrile

Cat. No.: B8012782
M. Wt: 185.58 g/mol
InChI Key: MLEGGVSPWRTKOL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H5ClFNO. It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-3-methoxybenzonitrile typically involves the substitution reactions on a benzonitrile derivative. One common method includes the reaction of 2-chloro-5-fluoro-3-methoxybenzaldehyde with a suitable nitrile source under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to meet the required standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro or fluoro groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding alcohols, aldehydes, or acids .

Scientific Research Applications

2-Chloro-5-fluoro-3-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and methoxy groups influences its reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2-Chloro-3-fluoro-5-methoxybenzonitrile
  • 2-Fluoro-5-methoxybenzonitrile
  • 2-Chloro-5-fluoro-3-methylbenzoic acid

Comparison: Compared to similar compounds, 2-Chloro-5-fluoro-3-methoxybenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. For instance, the presence of both chloro and fluoro groups enhances its reactivity in nucleophilic substitution reactions, while the methoxy group can influence its solubility and interaction with biological targets .

Properties

IUPAC Name

2-chloro-5-fluoro-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c1-12-7-3-6(10)2-5(4-11)8(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEGGVSPWRTKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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